- Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite, Journal of Organic Chemistry, 2023, 88(20), 14559-14570

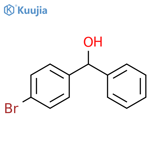

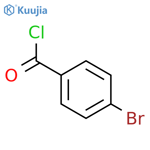

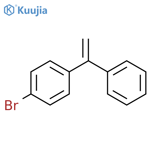

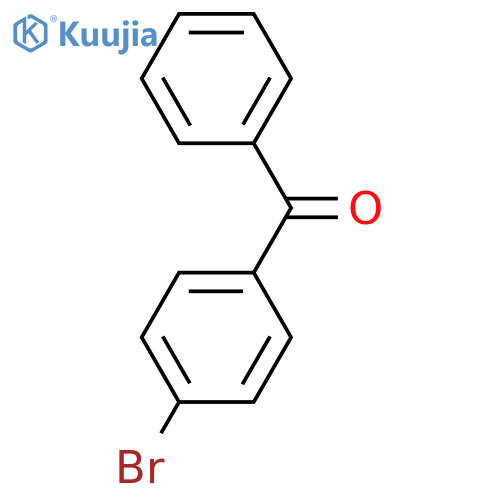

Cas no 90-90-4 (4-Bromobenzophenone)

4-Bromobenzophenone 化学的及び物理的性質

名前と識別子

-

- (4-Bromophenyl)(phenyl)methanone

- 4-Bromobenzophenone

- (4-bromophenyl)-phenylmethanone

- p-Bromobenzophenone

- Methanone, (4-bromophenyl)phenyl-

- BENZOPHENONE, 4-BROMO-

- p-Benzoylbromobenzene

- USAF DO-3

- 4-Bromophenyl phenyl ketone

- (4-bromophenyl)-phenyl-methanone

- KEOLYBMGRQYQTN-UHFFFAOYSA-N

- NSC59863

- 4-bromo-benzophenone

- 4'-bromobenzophenone

- 4-benzoylphenylbromide

- WLN: ER DVR

- 1-Benzoyl-4-bromobenzene

- 4-Bromobe

- (4-Bromophenyl)phenylmethanone (ACI)

- Benzophenone, 4-bromo- (6CI, 7CI, 8CI)

- 4-(Phenylcarbonyl)-1-bromobenzene

- NSC 59863

- Phenyl(4-bromophenyl)methanone

- AQ-344/13465024

- SY048597

- 4-bromo benzophenone

- STL426756

- B1917

- (4-Bromophenyl)(phenyl)methanone #

- pBromobenzophenone

- (4-bromophenyl) -phenyl-methanone

- DTXSID0075366

- BRN 1910182

- BCP21767

- F14294

- AKOS004908868

- pBenzoylbromobenzene

- Benzophenone, 4bromo

- (4-bromophenyl)phenyl methanone

- NS00039377

- MFCD00000103

- AS-18606

- Methanone,(4-bromophenyl)phenyl-

- NSC-59863

- DTXCID9048697

- EN300-177059

- XJ7EB9BC7F

- 4-Bromobenzophenone, 98%

- DB-003461

- Methanone, (4bromophenyl)phenyl

- BBL034617

- 4-07-00-01378 (Beilstein Handbook Reference)

- CS-W007824

- EINECS 202-024-9

- A843671

- 90-90-4

- NCIOpen2_002517

- (4-Bromophenyl)phenylmethanone

- 4Bromophenyl phenyl ketone

- (4-Bromophenyl)(phenyl)methanone;p-Bromobenzophenone

- (4-bromophenyl)-phenyl-methanon

- SCHEMBL69395

-

- MDL: MFCD00000103

- インチ: 1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H

- InChIKey: KEOLYBMGRQYQTN-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(Br)=CC=1)C1C=CC=CC=1

- BRN: 1910182

計算された属性

- せいみつぶんしりょう: 259.98400

- どういたいしつりょう: 259.983678

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 17.1

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白色から白色の結晶粉末

- 密度みつど: 1.4245 (rough estimate)

- ゆうかいてん: 80.0 to 83.0 deg-C

- ふってん: 176°C/4mmHg(lit.)

- フラッシュポイント: 350°C

- 屈折率: 1.5130 (estimate)

- すいようせい: Insoluble in water but slightly soluble in other solvents such as ethanol, ether and benzene.

- PSA: 17.07000

- LogP: 3.68010

4-Bromobenzophenone セキュリティ情報

- 危害声明: H302-H315-H319-H335

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S37/39-S26

- RTECS番号:DJ0350000

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Sealed in dry,Room Temperature

4-Bromobenzophenone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

4-Bromobenzophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B65130-100g |

(4-Bromophenyl)(phenyl)methanone |

90-90-4 | 98% | 100g |

¥333.0 | 2022-04-28 | |

| TRC | B680613-5g |

4-Bromobenzophenone |

90-90-4 | 5g |

$ 98.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D379854-500g |

4-Bromobenzophenone |

90-90-4 | 97% | 500g |

$775 | 2024-05-24 | |

| Apollo Scientific | OR51939-500g |

4-Bromobenzophenone |

90-90-4 | 98+% | 500g |

£180.00 | 2025-02-20 | |

| Enamine | EN300-177059-0.05g |

(4-bromophenyl)(phenyl)methanone |

90-90-4 | 95% | 0.05g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-177059-5.0g |

(4-bromophenyl)(phenyl)methanone |

90-90-4 | 95% | 5g |

$26.0 | 2023-06-08 | |

| Key Organics Ltd | AS-18606-10MG |

(4-Bromophenyl)(phenyl)methanone |

90-90-4 | >99% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | AS-18606-100G |

(4-Bromophenyl)(phenyl)methanone |

90-90-4 | >99% | 100g |

£86.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D379854-100g |

4-Bromobenzophenone |

90-90-4 | 97% | 100g |

$215 | 2024-05-24 | |

| TRC | B680613-500mg |

4-Bromobenzophenone |

90-90-4 | 500mg |

$ 64.00 | 2023-04-18 |

4-Bromobenzophenone 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2, Molecules, 2023, 28(7),

ごうせいかいろ 3

- Application of copper(II) Schiff base complex grafted in the silica network as efficient nanocatalyst in oxidation of alcohols, Asian Journal of Chemistry, 2013, 25(6), 3307-3312

ごうせいかいろ 4

- Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors, Journal of Medicinal Chemistry, 2015, 58(21), 8564-8572

ごうせいかいろ 5

- A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, Green Chemistry, 2009, 11(12), 1973-1978

ごうせいかいろ 6

- Oxidation of benzylic alcohols to carbonyls using tert-butyl hydroperoxide over pure phase nanocrystalline CeCrO3, Catalysis Communications, 2013, 40, 27-31

ごうせいかいろ 7

ごうせいかいろ 8

- Oxidative coupling of α-bromoarylacetonitriles and oxidative decyanation of diarylacetonitriles catalyzed by solid-liquid phase transfer, Journal of Chinese Pharmaceutical Sciences, 2012, 21(5), 409-415

ごうせいかいろ 9

- Photochemical Sandmeyer-type Halogenation of Arenediazonium Salts, Chemistry - A European Journal, 2022, 28(9),

ごうせいかいろ 10

- Fe-S Catalyst Generated In Situ from Fe(III)- and S3·--Promoted Aerobic Oxidation of Terminal Alkenes, Organic Letters, 2021, 23(12), 4705-4709

ごうせいかいろ 11

- Ruthenium-Catalyzed Dehydrogenation of Alcohols with Carbodiimide via a Hydrogen Transfer Mechanism, European Journal of Organic Chemistry, 2020, 2020(31), 4878-4885

ごうせいかいろ 12

- Microwave-assisted cross-coupling reaction of sodium tetraphenylborate with aroyl chlorides on palladium-doped KF/Al2O3, Bulletin of the Chemical Society of Japan, 2002, 75(6), 1381-1382

ごうせいかいろ 13

- Magnetically retrievable MFe2O4 spinel (M = Mn, Co, Cu, Ni, Zn) catalysts for oxidation of benzylic alcohols to carbonyls, RSC Advances, 2014, 4(13), 6597-6601

ごうせいかいろ 14

ごうせいかいろ 15

ごうせいかいろ 16

- Green, transition-metal-free aerobic oxidation of alcohols using a highly durable supported organocatalyst, Angewandte Chemie, 2007, 46(38), 7210-7213

ごうせいかいろ 17

- Photocatalyst-free Light-driven Dehydrogenation of Alcohols into Carbonyl Compounds under Mild Conditions, Chemistry - An Asian Journal, 2022, 17(17),

ごうせいかいろ 18

- Carbonylative Hiyama coupling of aryl halides with arylsilanes under balloon pressure of CO, Tetrahedron Letters, 2016, 57(19), 2017-2020

ごうせいかいろ 19

- Microwave-assisted solvent-free oxidation of hydrobenzoins, benzoins, and alcohols with NBS-Al2O3, ARKIVOC (Gainesville, 2008, (14), 211-215

ごうせいかいろ 20

1.2 Reagents: Tetrabutylammonium fluoride ; rt; rt → 65 °C; 6 h, 65 °C

- Palladium-catalyzed desulfitative C-C cross-coupling reaction of (hetero)aryl thioesters and thioethers with arylsiloxanes, Advanced Synthesis & Catalysis, 2008, 350, 2174-2178

4-Bromobenzophenone Raw materials

- 4-Bromobenzoyl chloride

- Trimethylphenyltin

- Borate(1-),tetrafluoro-

- Benzenediazonium, 4-benzoyl-

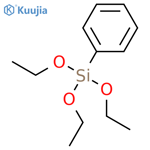

- Phenyltriethoxysilane

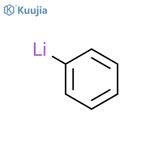

- phenyllithium

- 4-Bromo-a-phenylbenzenemethanol

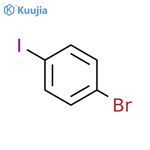

- 1-Bromo-4-iodobenzene

- Sodium Tetraphenylboroate

- Benzene, 1-bromo-4-(1-phenylethenyl)-

- (4-Bromophenyl)(phenyl)acetonitrile

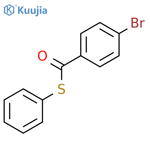

- Benzenecarbothioic acid, 4-bromo-, S-phenyl ester

- Phenyltrimethoxysilane

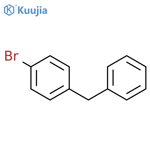

- 4-Bromodiphenylmethane

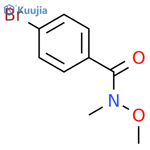

- 4-Bromo-N-methoxy-N-methylbenzamide

4-Bromobenzophenone Preparation Products

4-Bromobenzophenone サプライヤー

4-Bromobenzophenone 関連文献

-

Naganaboina Naveen,Rengarajan Balamurugan Org. Biomol. Chem. 2017 15 2063

-

Hang Yao,Na Wang,YuFeng Shi,Siyu Fang,Ming Wu,Hongying Fan,Yuefei Zhang,Hui Chong,Tianyi Wang,Hualing Li,Chengyin Wang New J. Chem. 2023 47 2932

-

Yang Liu,Xiaofu Wu,Yonghong Chen,Liang Chen,Hua Li,Weijie Wang,Shumeng Wang,Hongkun Tian,Hui Tong,Lixiang Wang J. Mater. Chem. C 2019 7 9719

-

4. Synthesis of coumarins via PIDA/I2-mediated oxidative cyclization of substituted phenylacrylic acidsJinming Li,Huiyu Chen,Daisy Zhang-Negrerie,Yunfei Du,Kang Zhao RSC Adv. 2013 3 4311

-

Jie Yang,Xiaoqing Gu,Wanting Su,Xinyu Hao,Yujie Shi,Liyun Zhao,Dengfeng Zou,Gaowen Yang,Qiaoyun Li,Jianhua Zou Mater. Chem. Front. 2018 2 1842

-

Riccardo Mori,Giuseppe Iasilli,Marco Lessi,Ana Belén Mu?oz-García,Michele Pavone,Fabio Bellina,Andrea Pucci Polym. Chem. 2018 9 1168

-

Haobin Zhao,Zhiheng Wang,Xinyi Cai,Kunkun Liu,Zuozheng He,Xin Liu,Yong Cao,Shi-Jian Su Mater. Chem. Front. 2017 1 2039

-

Dinesh N. Nadimetla,Sheshanath V. Bhosale New J. Chem. 2021 45 7614

-

Yin Jiang,Qinya Duan,Guansheng Zheng,Liu Yang,Jie Zhang,Yafeng Wang,Huatang Zhang,Jun He,Hongyan Sun,Derek Ho Analyst 2019 144 1353

-

Jiajia Li,Jiajun Zeng,Wenyan Hao,Mingzhong Cai Dalton Trans. 2023 52 10045

4-Bromobenzophenoneに関する追加情報

Recent Advances in the Application of 4-Bromobenzophenone (CAS 90-90-4) in Chemical and Biomedical Research

4-Bromobenzophenone (CAS 90-90-4) is a versatile chemical compound widely used in organic synthesis, pharmaceutical development, and materials science. Recent studies have highlighted its significance as a key intermediate in the synthesis of bioactive molecules and functional materials. This research brief consolidates the latest findings on the applications, mechanisms, and innovations related to 4-Bromobenzophenone, with a focus on its role in advancing chemical and biomedical research.

One of the most notable advancements involves the use of 4-Bromobenzophenone as a precursor in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of selective inhibitors targeting tyrosine kinases, which are implicated in various cancers. The study utilized a multi-step synthetic route, where 4-Bromobenzophenone served as a critical building block, enabling the introduction of bromine as a leaving group for subsequent cross-coupling reactions. The resulting compounds exhibited promising in vitro activity against cancer cell lines, with IC50 values in the nanomolar range.

In addition to its pharmaceutical applications, 4-Bromobenzophenone has been explored in materials science. Researchers have leveraged its photophysical properties to design organic semiconductors for optoelectronic devices. A recent publication in Advanced Materials reported the incorporation of 4-Bromobenzophenone-derived monomers into polymer backbones, resulting in materials with enhanced charge carrier mobility and stability. These findings open new avenues for the development of flexible electronics and energy-efficient displays.

Another emerging area of research involves the use of 4-Bromobenzophenone in chemical biology. Its ability to act as a photoaffinity label has been exploited in proteomics studies to identify protein-ligand interactions. For instance, a 2024 study in Nature Chemical Biology detailed the synthesis of a 4-Bromobenzophenone-based probe for mapping the binding sites of small molecules on target proteins. This approach provides valuable insights into drug-target engagement and facilitates the rational design of therapeutics with improved specificity.

Despite its utility, challenges remain in the scalable synthesis and functionalization of 4-Bromobenzophenone. Recent efforts have focused on optimizing catalytic systems for its production, with an emphasis on green chemistry principles. A study in ACS Sustainable Chemistry & Engineering highlighted the use of palladium-catalyzed C-H activation to reduce the reliance on hazardous reagents, thereby improving the sustainability of 4-Bromobenzophenone-derived processes.

In conclusion, 4-Bromobenzophenone (CAS 90-90-4) continues to play a pivotal role in advancing research across multiple disciplines. Its applications in drug discovery, materials science, and chemical biology underscore its versatility and potential for future innovations. Ongoing studies aim to further elucidate its mechanistic contributions and expand its utility in cutting-edge technologies.

90-90-4 (4-Bromobenzophenone) 関連製品

- 78146-52-8(Phenylglyoxal Monohydrate)

- 946247-29-6(N'-(2,4-difluorophenyl)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylethanediamide)

- 2905-68-2(Methyl 3,4-dichlorobenzoate)

- 2228541-67-9(O-2-(2-fluorophenyl)propylhydroxylamine)

- 21929-69-1(Z-ALA-GLY-GLY-OH)

- 1217683-71-0((S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide)

- 6798-05-6(2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one)

- 1785600-60-3(1-(4-Bromophenyl)-1,1-difluoropropan-2-amine hydrochloride)

- 63319-59-5(7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one)

- 1017778-14-1(3-Ethoxy-2,4-difluorophenol)